molecular formula C28H26O2 B14766885 2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol

2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol

Cat. No.: B14766885
M. Wt: 394.5 g/mol
InChI Key: XSBYASSGEDSYNL-UHFFFAOYSA-N
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Description

2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol is a complex organic compound characterized by multiple phenyl and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through Friedel-Crafts alkylation, followed by hydroxylation and methylation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and advanced purification techniques such as chromatography might be employed to enhance efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: Electrophilic aromatic substitution can introduce new functional groups onto the phenyl rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and product distribution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogenated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl groups may participate in hydrogen bonding with biological macromolecules, influencing their structure and function. The compound’s phenyl rings can interact with hydrophobic regions of proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trimethylphenol: Shares similar structural features but lacks the additional phenyl groups.

    2,6-dimethylphenol: Similar hydroxyl and methyl groups but fewer phenyl rings.

    4-hydroxy-3,5-dimethylphenyl: Contains hydroxyl and methyl groups but differs in the position of substituents.

Uniqueness

2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol is unique due to its multiple phenyl and hydroxyl groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions and applications that simpler compounds cannot achieve.

Properties

Molecular Formula

C28H26O2

Molecular Weight

394.5 g/mol

IUPAC Name

2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol

InChI

InChI=1S/C28H26O2/c1-17-15-23(21-11-7-5-8-12-21)27(29)25(19(17)3)26-20(4)18(2)16-24(28(26)30)22-13-9-6-10-14-22/h5-16,29-30H,1-4H3

InChI Key

XSBYASSGEDSYNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2O)C3=CC=CC=C3)C)C)O)C4=CC=CC=C4

Origin of Product

United States

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